molecular formula C25H21ClN2O4S B298875 5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid

5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid

Número de catálogo B298875
Peso molecular: 481 g/mol
Clave InChI: YKFGKWZSXYOQNT-KHDUAGGOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid, also known as BMF-AC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and topoisomerases. These enzymes play a role in the regulation of gene expression and DNA replication, respectively. Inhibition of these enzymes by this compound can lead to changes in gene expression and DNA damage, which may contribute to its anti-cancer and anti-Alzheimer's effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, this compound can inhibit the formation of beta-amyloid plaques, which are thought to contribute to the cognitive decline associated with the disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid is its potential as a therapeutic agent for cancer and Alzheimer's disease. However, there are also limitations to its use in lab experiments. For example, this compound is a synthetic compound that may have limited availability and high cost. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Direcciones Futuras

There are several future directions for research on 5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid. One direction is to further explore its potential as a therapeutic agent for cancer and Alzheimer's disease. This could involve testing its efficacy in animal models and clinical trials. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more potent and selective analogs. Additionally, research could be conducted to explore other potential therapeutic applications of this compound in fields such as infectious diseases and inflammation.

Métodos De Síntesis

The synthesis of 5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid involves the reaction of 5-(2-furyl)-2-chlorobenzoic acid with 3-butyl-4-amino-2-phenylthiazolidin-5-one in the presence of formaldehyde and hydrochloric acid. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.

Aplicaciones Científicas De Investigación

5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid has been studied for its potential therapeutic applications in various fields of medicine. One such application is in the treatment of cancer. Research has shown that this compound has anti-proliferative and pro-apoptotic effects on cancer cells, making it a promising candidate for cancer therapy.
Another potential application of this compound is in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This suggests that this compound could be used to prevent or treat Alzheimer's disease.

Propiedades

Fórmula molecular

C25H21ClN2O4S

Peso molecular

481 g/mol

Nombre IUPAC

5-[5-[(E)-(3-butyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid

InChI

InChI=1S/C25H21ClN2O4S/c1-2-3-13-28-23(29)22(33-25(28)27-17-7-5-4-6-8-17)15-18-10-12-21(32-18)16-9-11-20(26)19(14-16)24(30)31/h4-12,14-15H,2-3,13H2,1H3,(H,30,31)/b22-15+,27-25?

Clave InChI

YKFGKWZSXYOQNT-KHDUAGGOSA-N

SMILES isomérico

CCCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)/SC1=NC4=CC=CC=C4

SMILES

CCCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)SC1=NC4=CC=CC=C4

SMILES canónico

CCCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)SC1=NC4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.